3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Description
The compound 3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a synthetic prop-2-enamide derivative characterized by a cyano group at the α-position and two distinct aromatic substituents. Its structure features:
- Aryl group at position 3: A 3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl moiety, where a 2-chlorophenylmethyl ether is attached to the 3-position of a methoxy-substituted benzene ring.
- Amide substituent: An N-(2-methoxy-4-nitrophenyl) group, combining a nitro group at the para position and a methoxy group at the ortho position on the aromatic ring.
Its structural complexity necessitates advanced crystallographic tools for characterization, such as SHELX and WinGX .
Properties
IUPAC Name |
3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O6/c1-33-22-10-7-16(12-24(22)35-15-17-5-3-4-6-20(17)26)11-18(14-27)25(30)28-21-9-8-19(29(31)32)13-23(21)34-2/h3-13H,15H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGHERFNISOYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitro group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Structural Variations and Implications
Key Observations
Nitro Group Placement: A para-nitro group (as in ) maximizes resonance stabilization, whereas ortho-nitro (target compound, ) may sterically clash with adjacent substituents, affecting conformation .
Hydroxy groups () introduce polarity and H-bond donor capacity, critical for interactions with hydrophilic binding pockets .
Electronic Effects: The trifluoromethyl group in is strongly electron-withdrawing, which may stabilize negative charges in enzymatic active sites. Cyano and nitro groups in the target compound synergize to delocalize electron density, possibly modulating reactivity in nucleophilic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
